molecular formula C14H16N8 B2939336 N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine CAS No. 1351617-61-2

N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

Cat. No.: B2939336
CAS No.: 1351617-61-2
M. Wt: 296.338
InChI Key: ASYKJXPBVVDHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It is a heterocyclic organic compound and can be used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of this compound can be achieved through a three-step reaction sequence . The process involves the reaction of readily available substituted 2-benzylidenemalononitriles and substituted benzamidines .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving several ring structures including a pyridine ring, a pyrrolidine ring, a triazole ring, and a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple reactive centers. The reactions are typically performed using a one-pot, three-step cascade process .

Scientific Research Applications

Synthesis Techniques and Derivative Compounds

Researchers have developed methods for synthesizing novel compounds with potential therapeutic applications by leveraging the chemical structure similar to N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine. For instance, novel N-arylpyrazole-containing enaminones have been synthesized as key intermediates for creating substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and triazolopyrimidines, showcasing potential cytotoxic effects against cancer cell lines and antimicrobial activity (S. Riyadh, 2011). Additionally, research has explored the nitration of azolo[1,5-a]pyrimidin-7-amines, leading to the synthesis of novel azolo[1,5-a]pteridines and azolo[5,1-b]purines with varied annulated cycles (D. Gazizov et al., 2020).

Antimicrobial and Antifungal Activities

The exploration of antimicrobial and antifungal properties is another significant area of research. Compounds synthesized from structures related to this compound have been evaluated for their biological activities. For example, pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines showed promising results against various microbial strains, indicating their potential as antimicrobial agents (S. A. Komykhov et al., 2017).

Antitumor and Antiviral Activities

The antitumor and antiviral activities of derivatives of this compound have been a focal point of research. Compounds such as 5-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones and 7-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-ones have been synthesized and evaluated for their antitumor and antiviral effects, showing significant potential in this area (R. Islam et al., 2008).

Cardiovascular Agents

The synthesis and evaluation of cardiovascular activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems have also been investigated. These compounds have demonstrated coronary vasodilating and antihypertensive activities, highlighting their potential as cardiovascular agents (Y. Sato et al., 1980).

Future Directions

The future directions for the study of this compound could involve further exploration of its anti-cancer effects, as well as the development of more efficient synthesis methods .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-7-pyrrolidin-1-yl-2H-triazolo[4,5-d]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8/c1-2-6-15-10(5-1)9-16-14-17-12-11(19-21-20-12)13(18-14)22-7-3-4-8-22/h1-2,5-6H,3-4,7-9H2,(H2,16,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYKJXPBVVDHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=NNN=C32)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.